2-(Propylthio)spiro[3.3]heptane-2-carboxylic acid
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Overview
Description
2-(Propylthio)spiro[33]heptane-2-carboxylic acid is a spirocyclic compound characterized by a unique structure where a propylthio group is attached to a spiro[33]heptane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propylthio)spiro[3.3]heptane-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of spiro[3.3]heptane-2-carboxylic acid, which serves as the core structure.
Introduction of Propylthio Group: The propylthio group is introduced through a nucleophilic substitution reaction. This can be achieved by reacting spiro[3.3]heptane-2-carboxylic acid with a suitable propylthio reagent under basic conditions.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(Propylthio)spiro[3.3]heptane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The propylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The propylthio group can participate in substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles such as halides, amines, and thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Derivatives with different substituents replacing the propylthio group
Scientific Research Applications
2-(Propylthio)spiro[3.3]heptane-2-carboxylic acid has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Materials Science: Its spirocyclic structure can be utilized in the design of novel materials with unique properties, such as polymers and molecular frameworks.
Mechanism of Action
The mechanism of action of 2-(Propylthio)spiro[3.3]heptane-2-carboxylic acid depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The propylthio group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
Spiro[3.3]heptane-2-carboxylic acid: The parent compound without the propylthio group.
Spiro[3.3]heptane-2,6-dicarboxylic acid: A derivative with two carboxylic acid groups.
Spiro[2.4]heptane: A related spirocyclic compound with different ring sizes.
Uniqueness
2-(Propylthio)spiro[3.3]heptane-2-carboxylic acid is unique due to the presence of the propylthio group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H18O2S |
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Molecular Weight |
214.33 g/mol |
IUPAC Name |
2-propylsulfanylspiro[3.3]heptane-2-carboxylic acid |
InChI |
InChI=1S/C11H18O2S/c1-2-6-14-11(9(12)13)7-10(8-11)4-3-5-10/h2-8H2,1H3,(H,12,13) |
InChI Key |
OTOJKYKSCMJYFD-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1(CC2(C1)CCC2)C(=O)O |
Origin of Product |
United States |
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